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Cat. No.: B030491 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the

kinase selectivity of the DNA-PK inhibitor, OK-1035, with comparative data and experimental

protocols.

The study of cellular signaling pathways and the development of targeted therapeutics rely on

the availability of specific molecular probes. Kinase inhibitors, in particular, have become

indispensable tools for dissecting complex biological processes and for the development of

novel cancer therapies. OK-1035, identified as a potent and selective inhibitor of the DNA-

dependent protein kinase (DNA-PK), represents an important molecule in the study of DNA

damage response pathways.[1] This guide provides a comprehensive comparison of the cross-

reactivity of OK-1035 with other kinases, supported by available experimental data, and details

the methodologies for the key experiments cited.

Comparative Analysis of Kinase Inhibition
OK-1035 was identified as a potent inhibitor of DNA-PK with a reported half-maximal inhibitory

concentration (IC50) of 8 µM.[1] An initial study highlighted its high selectivity, noting that this

concentration was over 50 times lower than that required to inhibit seven other protein kinases.

While the specific IC50 values for the seven other kinases were not detailed in the primary

publication's abstract, the significant difference underscores the selectivity of OK-1035 for

DNA-PK. Later reports have also mentioned an IC50 of 100 µM for DNA-PK.

To provide a contemporary context for the selectivity of DNA-PK inhibitors, this guide also

includes data on two more recent and well-characterized inhibitors: NU7441 and M3814. These
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compounds have been extensively profiled against broad kinase panels, offering a clearer

picture of the selectivity that can be achieved for this important therapeutic target.

Table 1: Cross-Reactivity of OK-1035 Against a Panel of Kinases

Kinase Target OK-1035 IC50 (µM)

DNA-PK 8

Protein Kinase A >400

Protein Kinase C >400

cG-dependent Protein Kinase >400

Casein Kinase I >400

Casein Kinase II >400

EGF Receptor Kinase >400

v-Abl Tyrosine Kinase >400

Data derived from the statement that the IC50 for DNA-PK is more than 50 times lower than for

the other seven kinases.

Table 2: Selectivity Profile of Modern DNA-PK Inhibitors

Kinase Target NU7441 IC50 (nM)
M3814 (Peposertib) IC50
(nM)

DNA-PK 14 < 3

PI3Kα 5000 >10,000

mTOR 1700 >10,000

ATM >100,000 >10,000

ATR >100,000 >10,000
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This table presents a summary of the high selectivity of newer generation DNA-PK inhibitors

against other closely related kinases in the PI3K-like kinase (PIKK) family.[2][3][4][5][6][7]

Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following

diagrams have been generated.
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Caption: DNA-PK in the NHEJ pathway.
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General Workflow for an In Vitro Kinase Assay
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Caption: Workflow of a kinase assay.
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Experimental Protocols
The determination of kinase inhibition is a critical experimental procedure in drug discovery and

chemical biology. The following protocols describe a classic radiolabel-based method, which

was the standard at the time of OK-1035's discovery, and a modern luminescence-based

assay.

Protocol 1: Radiolabel-Based Protein Kinase Assay (ca.
1995)
This method measures the transfer of a radiolabeled phosphate group from ATP to a kinase-

specific substrate.

Materials:

Purified kinase (e.g., DNA-PK)

Specific peptide substrate for the kinase

OK-1035 or other inhibitors at various concentrations

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

[γ-³²P]ATP

Phosphocellulose paper (e.g., Whatman P81)

Wash buffer (e.g., 0.5% phosphoric acid)

Scintillation counter and scintillation fluid

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the purified kinase, its specific peptide

substrate, and the desired concentration of OK-1035 in the kinase reaction buffer. A control

reaction without the inhibitor should be prepared.

Initiation: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.
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Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes)

during which the kinase transfers the radiolabeled phosphate to the substrate.

Termination: Stop the reaction by spotting a portion of the reaction mixture onto a

phosphocellulose paper. The acidic nature of the paper and subsequent washes will halt the

enzymatic reaction.

Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove

unincorporated [γ-³²P]ATP.

Quantification: Place the washed and dried phosphocellulose paper in a scintillation vial with

scintillation fluid and measure the amount of incorporated radioactivity using a scintillation

counter.

Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of

inhibition is calculated by comparing the activity in the presence of OK-1035 to the control.

The IC50 value is determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration.[8][9][10][11][12]

Protocol 2: Luminescence-Based ATP-Depletion Kinase
Assay (Modern Method)
This high-throughput method measures kinase activity by quantifying the amount of ATP

consumed in the kinase reaction.

Materials:

Purified kinase

Specific substrate

OK-1035 or other inhibitors

Kinase reaction buffer

ATP
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Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

White, opaque multi-well plates

Luminometer

Procedure:

Reaction Setup: In a well of a white, opaque multi-well plate, add the purified kinase, its

substrate, and the desired concentration of OK-1035 in the kinase reaction buffer.

Initiation: Start the kinase reaction by adding ATP to the well.

Incubation: Incubate the plate at room temperature or 30°C for a specific time (e.g., 60

minutes).

Detection: Add the luminescence-based ATP detection reagent to each well. This reagent

stops the kinase reaction and initiates a luciferase-luciferin reaction that produces light in

proportion to the amount of remaining ATP.

Measurement: Measure the luminescent signal using a luminometer.

Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed).

The percent inhibition is calculated based on the difference in luminescence between the

inhibited and uninhibited reactions. The IC50 value is determined from a dose-response

curve.[13]

Conclusion
OK-1035 is a valuable tool for studying the function of DNA-PK, demonstrating significant

selectivity for its target over a range of other kinases. While detailed cross-reactivity data from

its initial discovery is limited in publicly accessible literature, the qualitative evidence points to a

highly selective compound for its time. For researchers requiring a more comprehensively

characterized inhibitor with a well-defined off-target profile, newer generation DNA-PK inhibitors

such as NU7441 and M3814 offer alternatives with extensive publicly available selectivity data.

The choice of inhibitor will ultimately depend on the specific requirements of the experimental

system and the need for a precisely defined selectivity window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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